propyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is a complex organic compound characterized by the presence of a morpholine ring, a benzamido group, and an oxochromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-oxochromene-3-carboxylic acid with 4-aminobenzoyl chloride to form the benzamido intermediate. This intermediate is then reacted with propyl 2-(morpholin-4-yl)benzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)acetic acid hydrochloride: A compound with a similar morpholine ring structure.
4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid: Shares the oxochromenyl moiety.
Uniqueness
PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H28N2O6 |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
propyl 2-morpholin-4-yl-5-[[4-(2-oxochromen-3-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C30H28N2O6/c1-2-15-37-29(34)25-19-23(11-12-26(25)32-13-16-36-17-14-32)31-28(33)21-9-7-20(8-10-21)24-18-22-5-3-4-6-27(22)38-30(24)35/h3-12,18-19H,2,13-17H2,1H3,(H,31,33) |
InChI Key |
FRYQLXKYYGGKER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5 |
Origin of Product |
United States |
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